O-Desaryl Ranolazine

Description

Identification and Origin of O-Desaryl Ranolazine (B828) as a Biotransformation Product

Ranolazine undergoes extensive and rapid metabolism in the liver and intestines, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. mdpi.comsmw.ch This biotransformation results in a large number of metabolites, with over 40 identified in plasma and more than 100 in urine. mdpi.comsmw.ch

Rationale for Comprehensive Academic Characterization of Drug Metabolites in Pharmaceutical Sciences

The thorough investigation of drug metabolites is a cornerstone of modern pharmaceutical sciences. Understanding how a drug is metabolized is crucial for several reasons:

Efficacy and Activity: Metabolites can be pharmacologically active, sometimes contributing significantly to the therapeutic effect of the parent drug. In some cases, a metabolite may even be more potent than the parent compound. Conversely, some metabolites may be inactive.

Safety and Toxicity: Metabolites can also be responsible for adverse effects or toxicity. A metabolite might have a different safety profile than the parent drug, and understanding its formation and clearance is vital for predicting and mitigating potential risks.

Drug-Drug Interactions: Knowledge of the enzymes responsible for a drug's metabolism is essential for predicting and managing drug-drug interactions. Co-administration of drugs that inhibit or induce these enzymes can significantly alter the plasma concentrations of both the parent drug and its metabolites, potentially leading to toxicity or loss of efficacy.

Current Gaps in Scholarly Understanding of O-Desaryl Ranolazine

While this compound has been identified as a significant metabolite of ranolazine, a complete understanding of its pharmacological and toxicological profile remains an area of ongoing investigation. The sheer number of ranolazine metabolites presents a challenge to fully characterizing each one. mdpi.comsmw.ch

A study that synthesized five of the principal metabolites of ranolazine, including this compound (CVT-2512), investigated their potential to protect against myocardial ischemia in a mouse model. The research found that while some metabolites, including CVT-2738 and CVT-2513, demonstrated protective effects, they were less potent than ranolazine itself. Although this provides valuable insight, a more in-depth characterization of the specific mechanisms of action of this compound and its potential off-target effects is not yet fully elucidated. Further research is needed to comprehensively define its complete pharmacological profile, including its own potential for drug-drug interactions and its contribution, if any, to the long-term effects of ranolazine administration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

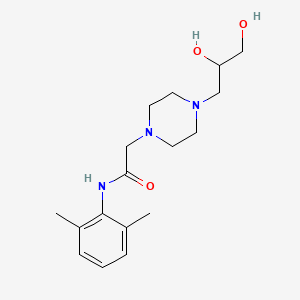

2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEJNELBMSFPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675825 | |

| Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172430-46-5 | |

| Record name | 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172430-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CVT-2512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CVT-2512 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for O Desaryl Ranolazine

Established Synthetic Pathways for O-Desaryl Ranolazine (B828) Production

The synthesis of O-Desaryl Ranolazine, chemically known as 2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide, involves a strategic combination of key precursors and well-defined reaction mechanisms. While specific literature detailing its synthesis is sparse, the established pathways for its parent compound, Ranolazine, provide a robust framework for its production. A key publication has confirmed the synthesis of this compound, referred to as CVT-2512, along with other major metabolites of Ranolazine. nih.gov

Precursor Identification and Elucidation of Reaction Mechanisms

The synthesis of this compound logically commences with the preparation of a crucial intermediate, N-(2,6-dimethylphenyl)-1-piperazineacetamide . scbt.comchemspider.compharmaffiliates.com This precursor is synthesized through the reaction of 2,6-dimethylaniline (B139824) with a haloacetyl chloride, followed by substitution with piperazine (B1678402).

The subsequent and final step in the synthesis of this compound involves the alkylation of the secondary amine on the piperazine ring of N-(2,6-dimethylphenyl)-1-piperazineacetamide. This is achieved by reacting it with a suitable three-carbon electrophile that can introduce the 2,3-dihydroxypropyl moiety. A common and efficient reagent for this transformation is glycidol (B123203) (2,3-epoxy-1-propanol).

The reaction mechanism involves the nucleophilic attack of the piperazine nitrogen on the epoxide ring of glycidol. This reaction typically proceeds via a ring-opening mechanism. The epoxide ring opening can be catalyzed by acid or base, or can occur under neutral conditions, often with heating. The less sterically hindered carbon of the epoxide is the preferred site of attack, leading to the desired 2,3-dihydroxypropyl side chain. Subsequent workup would yield this compound.

Key Precursors:

2,6-Dimethylaniline

Chloroacetyl chloride (or another haloacetyl halide)

Piperazine

Glycidol

Reaction Mechanism:

Amide Formation: Reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Piperazine Alkylation (Intermediate Formation): Substitution of the chlorine atom with piperazine to yield N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Final Alkylation (this compound Formation): Nucleophilic addition of the piperazine nitrogen of the intermediate to glycidol, followed by epoxide ring opening.

Optimization of Synthetic Conditions and Reagent Selection

The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the final product. Key parameters for optimization include:

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often suitable for the alkylation step, as they can effectively solvate the reactants and facilitate the reaction. Alcohols like ethanol (B145695) or isopropanol (B130326) can also be used. google.com

Temperature: The reaction temperature can be varied to control the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products. Room temperature or slightly elevated temperatures are typically a good starting point for optimization.

Base: The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial in the initial step of forming N-(2,6-dimethylphenyl)-1-piperazineacetamide to neutralize the hydrogen halide formed. For the final alkylation with glycidol, a base may not be strictly necessary but could be employed to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

Stoichiometry: The molar ratio of the reactants, particularly the piperazine intermediate and glycidol, would be optimized to ensure complete conversion of the starting material while minimizing the formation of di-alkylated or other byproducts.

Stereoselective Synthesis Approaches (if applicable)

This compound possesses a chiral center at the 2-position of the dihydroxypropyl side chain. Therefore, it can exist as a racemic mixture of (R) and (S)-enantiomers. For research applications that require enantiomerically pure forms, stereoselective synthesis would be necessary.

A potential approach for stereoselective synthesis would involve the use of a chiral starting material. For instance, employing enantiomerically pure (R)- or (S)-glycidol in the final alkylation step would lead to the corresponding (R)- or (S)-O-Desaryl Ranolazine. The stereochemistry of the glycidol would dictate the stereochemistry of the final product.

Alternatively, chiral chromatography could be employed to separate the enantiomers from the racemic mixture. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation.

Preparation of Isotopic Analogs of this compound for Research Applications (e.g., 14C, 2H, 13C labeled)

Isotopically labeled analogs of this compound are invaluable tools for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis. The synthesis of these labeled compounds involves the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or the radioactive isotope carbon-14 (B1195169) (¹⁴C) into the molecular structure.

Deuterium (²H) Labeling: Deuterated analogs, such as [²H₈]-O-Desaryl Ranolazine, are commercially available. alsachim.comalsachim.com The deuterium atoms are typically introduced into the piperazine ring. This can be achieved by using deuterated piperazine as a starting material in the synthesis of the N-(2,6-dimethylphenyl)-1-piperazineacetamide intermediate. nih.gov

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling: Carbon labeling can be strategically placed at various positions within the this compound molecule. For instance, ¹⁴C can be introduced into the acetamide (B32628) carbonyl group by using ¹⁴C-labeled chloroacetyl chloride. Alternatively, labeling the aromatic ring could be achieved by starting with ¹⁴C-labeled 2,6-dimethylaniline. The synthesis of ¹⁴C-labeled compounds requires specialized facilities and handling procedures due to the radioactivity of the isotope. selcia.comnih.govalmacgroup.com The general strategy involves introducing the isotopic label at the earliest possible stage in the synthetic sequence using a commercially available labeled precursor.

Development of Related Chemical Probes and Derivatives for Mechanistic Studies

To further investigate the biological role and potential interactions of this compound, the development of chemical probes and derivatives is essential. These modified molecules can be designed to have specific properties, such as fluorescent tags for imaging studies or photoaffinity labels for identifying binding partners.

Potential modifications to the this compound structure could include:

Functionalization of the Dihydroxypropyl Group: The primary and secondary hydroxyl groups of the dihydroxypropyl side chain are amenable to further chemical modification. They can be esterified or etherified to introduce various functional groups, including fluorescent dyes (e.g., fluorescein, rhodamine) or biotin (B1667282) for affinity purification.

Modification of the Piperazine Ring: While less straightforward, modifications to the piperazine ring could be explored to alter the compound's physicochemical properties, such as its lipophilicity or basicity.

Substitution on the Aromatic Ring: Analogs with different substituents on the 2,6-dimethylphenyl ring could be synthesized to probe the structure-activity relationship (SAR). This would involve starting with different substituted anilines in the initial synthetic step.

By systematically synthesizing and evaluating these derivatives, researchers can gain valuable insights into the molecular mechanisms of action and the biological significance of this compound.

Advanced Bioanalytical Methodologies for O Desaryl Ranolazine Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of O-Desaryl Ranolazine (B828) from its parent drug, other metabolites, and endogenous components in biological samples. The choice of chromatographic method is pivotal in achieving the necessary selectivity and resolution for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical chemistry. For the analysis of O-Desaryl Ranolazine, HPLC methods are often developed as part of a broader analytical strategy that includes the parent drug, Ranolazine, and its other major metabolites. The development of a robust HPLC method involves the careful optimization of several parameters, including the stationary phase (column), mobile phase composition, and flow rate, to achieve optimal separation.

Validation of these HPLC methods is performed in accordance with regulatory guidelines to ensure their reliability. Key validation parameters include specificity, linearity, accuracy, precision, and stability. A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been utilized for the simultaneous measurement of Ranolazine and its metabolites, including this compound (also known as CVT-2512), in plasma samples. fda.gov

The validation of this method demonstrated its suitability for bioanalytical applications. The calibration curve for this compound was found to be linear over a specific concentration range, with a high correlation coefficient, indicating a strong relationship between the analyte concentration and the instrument response. fda.gov The accuracy and precision of the method were also rigorously assessed to ensure that the measurements are both close to the true value and reproducible. fda.gov

Table 1: HPLC-MS/MS Method Validation Parameters for this compound (CVT-2512) in Plasma

| Validation Parameter | Result |

|---|---|

| Linearity Range | 10.0 - 2000 ng/mL |

| Correlation Coefficient (r) | ≥ 0.995 |

| Mean Accuracy | -3.75% to 3.00% |

| Precision (CV%) | ≤ 7.77% |

Data sourced from FDA regulatory filings. fda.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. These advantages are attributed to the use of smaller particle size columns (typically sub-2 µm), which operate at higher pressures. While specific UPLC methods dedicated solely to this compound are not extensively detailed in publicly available literature, the principles of UPLC are well-suited for the analysis of drug metabolites in complex matrices. A sensitive U-HPLC-MS/MS method has been developed and validated for the determination of the parent drug, Ranolazine, in human plasma, demonstrating the successful application of this technology in the analysis of related compounds. nih.gov The high throughput and enhanced separation efficiency of UPLC make it an attractive option for the simultaneous quantification of Ranolazine and its numerous metabolites, including this compound.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation of volatile and thermally stable compounds. For non-volatile compounds like this compound, GC analysis would necessitate a derivatization step to increase their volatility. This process involves chemically modifying the analyte to produce a derivative that is amenable to GC separation. However, due to the polar nature and relatively high molecular weight of this compound, derivatization can be complex and may introduce variability. Consequently, liquid chromatography techniques are generally preferred for the bioanalysis of this compound and other similar drug metabolites.

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is an indispensable tool in modern bioanalysis, providing high sensitivity and selectivity for the detection and quantification of analytes. When coupled with liquid chromatography, it offers a powerful platform for the analysis of drug metabolites in biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UPLC with the sensitive and selective detection of mass spectrometry. In the context of this compound analysis, LC-MS allows for the separation of the metabolite from other compounds, followed by its detection based on its specific mass-to-charge ratio (m/z). The metabolism of Ranolazine in humans has been extensively studied using LC/MS analysis, which has been instrumental in identifying the various metabolic pathways, including the O-dearylation that leads to the formation of this compound. nih.gov

Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the gold standard in quantitative bioanalysis. This technique involves the selection of a specific precursor ion (the molecular ion of this compound) in the first mass spectrometer, followed by its fragmentation into product ions in a collision cell. The second mass spectrometer then detects one or more of these specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and interferences, leading to a highly selective and sensitive assay.

A validated LC-MS/MS method has been successfully used for the simultaneous quantification of Ranolazine and three of its metabolites in human plasma. nih.gov This demonstrates the capability of LC-MS/MS to handle the complexity of analyzing a parent drug and its metabolites concurrently. The specific mass transitions for this compound would be determined during method development to ensure the highest degree of selectivity and sensitivity. The validation data from the previously mentioned LC/MS/MS method for this compound (CVT-2512) underscores the robustness of this technique for its quantification in plasma. fda.gov

Table 2: Summary of LC-MS/MS Method Details for this compound Quantification

| Parameter | Description |

|---|---|

| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for this class of compounds |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation is a common technique for plasma samples nih.gov |

General parameters based on typical bioanalytical methods for Ranolazine and its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification and characterization of metabolites like this compound. Unlike nominal mass spectrometers, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide high-resolution and accurate mass measurements, typically with a mass accuracy of less than 5 ppm. ijpsr.com This precision allows for the determination of the elemental composition of an analyte with a high degree of confidence.

For this compound, which has a molecular formula of C₁₇H₂₇N₃O₃, the theoretical monoisotopic mass can be calculated. allmpus.com An HRMS analysis would provide an experimental mass measurement that closely matches this theoretical value, helping to confirm the identity of the metabolite in a complex biological matrix. ijpsr.com This capability is crucial for distinguishing this compound from other endogenous or exogenous compounds that may have the same nominal mass but a different elemental composition. The accurate mass data obtained from HRMS is a cornerstone of metabolite identification in preclinical studies. ijpsr.com

Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of this compound from biological matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins, salts, and phospholipids. rdd.edu.iq The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the analytical method employed.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org For the parent compound, ranolazine, LLE has been successfully employed using solvents like methyl tert-butyl ether (MTBE) to extract the analyte from plasma and tissue samples. rsc.org A variation, dispersive liquid-liquid microextraction (DLLME), has also been utilized for ranolazine and its metabolites in microsomal media, using chloroform (B151607) as the extraction solvent and acetone (B3395972) as the disperser. nih.gov These approaches offer good sample cleanup and high recovery rates.

Solid-Phase Extraction (SPE): SPE provides a more selective and often more automated alternative to LLE. researchgate.netmdpi.com In this technique, the biological sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. SPE methods are known for producing clean extracts and can be tailored by selecting different sorbent chemistries to optimize the extraction of this compound.

Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. nih.govnih.gov It involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile (B52724), to the plasma sample, which causes proteins to denature and precipitate. nih.govresearchgate.net After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS system. While simple, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects. researchgate.net

Method Validation Parameters for Academic Research

For academic research, bioanalytical method validation ensures that the quantification of this compound is reliable and reproducible. The validation process involves assessing several key parameters, often following guidelines from regulatory bodies as a framework for good scientific practice. scirp.orgimpactfactor.org

Linearity: The linearity of a method establishes the relationship between the instrumental response and the known concentration of the analyte. A calibration curve is generated by analyzing a series of standards over a specific concentration range. For a method to be considered linear, the correlation coefficient (r²) should typically be 0.99 or higher.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the instrument, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijpsjournal.comresearchgate.net The LOQ is often determined as the concentration where the signal-to-noise ratio is at least 10. medipol.edu.tr

Precision and Accuracy: Precision measures the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD). Accuracy reflects how close the measured value is to the true value and is expressed as the percentage of deviation from the nominal concentration. scirp.org These are typically assessed at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov For academic research, acceptance criteria are often set at ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LOQ).

Recovery: Extraction recovery evaluates the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a standard solution of the same concentration. nih.gov Consistent and reproducible recovery is more critical than achieving 100% recovery.

Table 1: Illustrative Method Validation Parameters for this compound Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Data (Based on Ranolazine Studies) |

|---|---|---|

| Linearity Range | Defined concentration range | 1 - 3000 ng/mL nih.gov |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.997 nih.gov |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10; Precision ≤ 20%; Accuracy ±20% | 5 ng/mL researchgate.netimpactfactor.org |

| Intra-day Precision (%RSD) | ≤ 15% | < 8.9% nih.gov |

| Inter-day Precision (%RSD) | ≤ 15% | < 8.9% nih.gov |

| Accuracy (%RE) | Within ±15% | 93.0% to 108.9% nih.gov |

| Extraction Recovery | Consistent and reproducible | 82.4% - 94.3% nih.gov |

Application in Preclinical Biological Sample Analysis

Validated bioanalytical methods are essential for quantifying this compound in various preclinical studies to understand the metabolism and disposition of the parent drug, ranolazine. nih.gov

Animal Plasma: The analysis of this compound in the plasma of preclinical species, such as rats, is fundamental for pharmacokinetic studies. nih.gov Measuring the concentration of the metabolite over time allows for the determination of key parameters like peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC). rsc.org

Tissue Homogenates: To understand the distribution of a metabolite, its concentration is often measured in various tissues. Validated methods can be applied to homogenates of organs such as the liver, kidney, heart, and lungs to assess the extent of tissue penetration and accumulation of this compound. rsc.org

Cellular Lysates: In vitro metabolism studies, often using liver microsomes or other cellular preparations, are crucial for identifying metabolic pathways. nih.gov Quantifying the formation of this compound in these cellular lysates helps to elucidate the enzymes responsible for its formation and the rate of metabolism. nih.gov

Metabolic Formation and Biotransformation of O Desaryl Ranolazine

Enzymatic Pathways Governing O-Desarylation of Ranolazine (B828)

The generation of O-Desaryl Ranolazine from its parent compound is a Phase I metabolic reaction, primarily governed by the superfamily of cytochrome P450 enzymes.

The metabolism of ranolazine is predominantly mediated by cytochrome P450 enzymes, with studies consistently highlighting the central role of CYP3A4 and a minor contribution from CYP2D6. tga.gov.aunih.govnih.gov Research using human liver microsomes has confirmed that ranolazine is a substrate for both these enzymes. tga.gov.aueuropa.eu

| Enzyme Family | Specific Enzyme | Role in Ranolazine Metabolism | Metabolic Pathway |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Primary metabolizing enzyme | O-desarylation, O-demethylation, N-dealkylation, Hydroxylation |

| CYP2D6 | Minor metabolic contributor | O-desarylation, O-demethylation, N-dealkylation, Hydroxylation | |

| Hydrolases | Not specified | Minor metabolic contributor | Amide hydrolysis |

Besides the critical role of cytochrome P450 enzymes, other Phase I reactions contribute to the metabolism of ranolazine. One such pathway is the hydrolysis of the amide group, which has been identified as a primary metabolic route, leading to the formation of different metabolites. nih.gov However, the specific hydrolase enzymes responsible for this reaction have not been characterized in the available literature. For the specific formation of this compound, the scientific literature predominantly attributes the pathway to CYP-mediated O-dearylation.

Subsequent Biotransformation Pathways of this compound

Following its formation, this compound can undergo further metabolic changes, primarily through Phase II conjugation reactions, leading to more water-soluble compounds that are more easily excreted.

Phase II metabolism is a significant route for the elimination of ranolazine and its metabolites. Direct conjugation of the parent ranolazine molecule with glucuronic acid has been identified. nih.gov Furthermore, other Phase I metabolites, such as the O-desmethyl and hydroxylated forms of ranolazine, are known to undergo subsequent conjugation with glucuronic acid. nih.gov While direct studies on the Phase II metabolism of this compound are not extensively detailed, the presence of a hydroxyl group on the molecule makes it a prime candidate for subsequent glucuronidation or sulfation, consistent with general principles of drug metabolism.

The metabolic cascade of ranolazine is complex, with studies indicating the formation of at least ten additional biotransformation products resulting from multiple, sequential metabolic steps. nih.gov this compound itself is also identified by the internal research codes RS 88640 and CVT-2512. Following its formation via O-desarylation, it enters a pool of metabolites that can be further modified. For instance, the desmethyl metabolite of ranolazine is known to be conjugated with glucuronic acid, forming Desmethyl Ranolazine β-D-Glucuronide. nih.govscbt.com It is plausible that this compound follows similar subsequent pathways, although specific downstream metabolites derived directly from it have not been individually characterized in publicly available literature.

| Metabolite Name / Identifier | Metabolic Pathway | Precursor |

|---|---|---|

| This compound (RS 88640, CVT-2512) | O-Desarylation | Ranolazine |

| Desmethyl Ranolazine | O-Demethylation | Ranolazine |

| Desmethyl Ranolazine β-D-Glucuronide | Glucuronidation | Desmethyl Ranolazine |

| Ranolazine Glucuronide | Glucuronidation | Ranolazine |

In Vitro Metabolic Stability Studies

There is a notable lack of specific data in the scientific literature regarding the in vitro metabolic stability of the this compound metabolite itself. Research has predominantly focused on the pharmacokinetics and metabolic stability of the parent compound, ranolazine. These studies have established that ranolazine is subject to rapid and extensive metabolism, with a terminal half-life of approximately 7 hours for the extended-release formulation, which is limited by its absorption rate. tga.gov.aunih.gov The stability of individual metabolites like this compound would require specific investigation, and such data is not currently available in published research.

Microsomal and Hepatocyte Incubation Studies

In vitro studies utilizing human liver microsomes and hepatocytes are standard methodologies for elucidating the metabolic fate of pharmaceutical compounds. ufs.br These systems contain a rich complement of drug-metabolizing enzymes and are instrumental in identifying the primary routes of metabolism.

Incubation studies with human liver microsomes have been crucial in establishing the metabolic profile of Ranolazine. europa.eupharmgkb.orgtga.gov.au These experiments have demonstrated that Ranolazine undergoes rapid and extensive metabolism, with O-demethylation and N-dealkylation being the most prominent pathways. europa.eupharmgkb.orgtga.gov.aurwandafda.gov.rw The O-dearylation pathway, which produces this compound, has also been identified through these microsomal studies. nih.govufs.br

One study specifically developed a method for the simultaneous analysis of Ranolazine and its O-demethylated metabolite in a microsomal medium, highlighting the utility of this system for studying enantioselective metabolism. ufs.br Although detailed quantitative data on the rate of this compound formation in these systems is limited in the literature, the presence of this compound as a major metabolite confirms the significance of the O-dearylation pathway in hepatic metabolism. ufs.br

| In Vitro System | Key Findings Related to Ranolazine Metabolism | Relevance to this compound |

| Human Liver Microsomes | Confirms extensive metabolism of Ranolazine. Identifies major metabolic pathways including O-demethylation, N-dealkylation, and O-dearylation. europa.eupharmgkb.orgtga.gov.aunih.govufs.br | Demonstrates the formation of this compound as a product of hepatic metabolism. nih.govufs.br |

| Hepatocytes | Provides a more complete model of hepatic metabolism, including both Phase I and Phase II enzymatic reactions. | Used to study the overall metabolic profile of Ranolazine, which includes the O-dearylation pathway. |

Recombinant Enzyme System Characterization

To identify the specific enzymes responsible for a drug's metabolism, recombinant enzyme systems are widely used. These systems express single human drug-metabolizing enzymes, such as specific cytochrome P450 (CYP) isoforms, allowing for a precise characterization of their contribution to a particular metabolic reaction. tandfonline.com

Studies utilizing recombinant human CYP enzymes have definitively identified CYP3A4 as the primary enzyme responsible for the metabolism of Ranolazine. europa.eupharmgkb.orgnih.govresearchgate.net The CYP2D6 enzyme also contributes to its metabolism, but to a lesser extent. europa.eupharmgkb.orgnih.govresearchgate.net The dominant role of CYP3A4 is underscored by the significant increase in Ranolazine plasma concentrations when co-administered with potent CYP3A4 inhibitors. nih.gov

Given that CYP3A4 and CYP2D6 are the main enzymes metabolizing Ranolazine, it is inferred that these enzymes are also responsible for the formation of its major metabolites, including this compound through the O-dearylation pathway. The contribution of each enzyme to this specific pathway has been determined through these targeted in vitro experiments.

| Enzyme System | Role in Ranolazine Metabolism | Inferred Role in this compound Formation |

| Recombinant Human CYP3A4 | Primary enzyme responsible for the extensive metabolism of Ranolazine. europa.eupharmgkb.orgnih.govresearchgate.net | Major contributor to the formation of this compound via O-dearylation. |

| Recombinant Human CYP2D6 | Plays a secondary, lesser role in the metabolism of Ranolazine. europa.eupharmgkb.orgnih.govresearchgate.net | Minor contributor to the formation of this compound. |

Comparative Metabolic Profiles Across Preclinical Species

The evaluation of drug metabolism in various preclinical animal models is a critical step in drug development to predict human pharmacokinetics and metabolic pathways. nih.gov Species differences in the expression and activity of drug-metabolizing enzymes, particularly CYPs, can lead to significant variations in metabolic profiles. nih.gov

Studies on Ranolazine have been conducted in several preclinical species, including rats, dogs, and monkeys. mdpi.comclinicaltrials.govnih.gov A study investigating the effects of renal impairment on Ranolazine pharmacokinetics provided comparative data on the O-dearylated metabolite. researchgate.net In this study, a negative correlation was observed between creatinine (B1669602) clearance and the plasma concentration (AUC) of the O-dearylated metabolite, indicating that its exposure increases as renal function declines. researchgate.net This relationship was observed across the study population which included subjects with varying degrees of renal function.

| Species | Notable Findings on Ranolazine/Metabolite Profile |

| Human | Extensive metabolism with O-demethylation, N-dealkylation, and O-dearylation as key pathways. This compound is a major metabolite. europa.eupharmgkb.orgtga.gov.aunih.govufs.br |

| Rat | Ranolazine has been studied in Wistar rat models for various effects. mdpi.com It stimulates glucose oxidation in isolated rat hearts. drugbank.com |

| Dog | Toxicokinetic studies have been conducted in dogs. clinicaltrials.gov |

| Monkey | Bioavailability of Ranolazine is high (~100%) in monkeys. clinicaltrials.gov |

| Mouse | Studies in mice have shown that Ranolazine can improve glucose homeostasis. nih.gov |

Molecular and Cellular Pharmacology of O Desaryl Ranolazine

Target Engagement and Ligand-Binding Studies

O-Desaryl Ranolazine (B828) is recognized primarily for its role as a partial inhibitor of fatty acid oxidation. researchgate.net Its interactions with other molecular targets, such as ion channels and receptors, are less characterized than those of its parent compound.

The parent compound, ranolazine, is known to inhibit both late inward sodium currents (INa) and the rapidly activating delayed rectifier potassium current (IKr). nih.govdrugbank.comnih.gov These actions contribute to its anti-ischemic and antiarrhythmic properties. nih.govnih.gov The formation of O-Desaryl Ranolazine (CVT-2512) is dependent on the metabolic activity of both CYP2D6 and CYP3A4 enzymes. tga.gov.au While this compound is a major metabolite, specific data detailing its direct modulatory effects and binding affinities for various voltage-gated sodium and potassium channels are not extensively available in publicly accessible scientific literature.

Pharmacokinetic studies have quantified the levels of this compound (CVT-2512) in plasma. fda.gov For instance, in a study involving intravenous administration of ranolazine, the plasma concentrations of CVT-2512 were measured using liquid chromatography-tandem mass spectrometry (LC/MS/MS), with a calibration curve for the metabolite ranging from 10.0 to 2000 ng/mL. fda.gov However, the direct impact of these concentrations on ion channel function remains an area requiring more specific investigation.

| Parameter | Value | Method |

|---|---|---|

| Calibration Curve Range | 10.0 - 2000 ng/mL | LC/MS/MS |

| Mean Accuracy | -3.75% to 3.00% | LC/MS/MS |

| Precision (CV%) | ≤ 7.77% | LC/MS/MS |

This compound is identified as a partial inhibitor of fatty acid oxidation (pFOX). researchgate.netamericanchemicalsuppliers.com This mechanism is shared with its parent compound, ranolazine, which is known to shift myocardial energy metabolism from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation. researchgate.netnih.gov This metabolic modulation is thought to contribute to the maintenance of myocardial function during ischemic conditions. nih.gov By partially inhibiting fatty acid β-oxidation, ranolazine and likely its metabolite this compound can reduce cellular acetyl-CoA levels and subsequently activate pyruvate (B1213749) dehydrogenase, promoting glucose oxidation. nih.gov However, detailed enzymatic kinetic data (e.g., Ki, IC50) specifically for this compound's inhibition of fatty acid oxidation enzymes are not well-defined in the available literature.

The parent compound, ranolazine, has been shown to have a moderate affinity for α1-adrenergic and β1-adrenergic receptors. drugbank.com However, specific receptor binding affinity assays focusing exclusively on this compound are not prominently reported in the reviewed scientific literature. Therefore, a detailed profile of its receptor interactions remains to be fully elucidated.

Cellular Electrophysiological Effects (in vitro)

The cellular electrophysiological effects of this compound are inferred from the actions of its parent drug, ranolazine, which has been studied more extensively.

Ranolazine influences the cardiac action potential by inhibiting IKr, which can lead to a prolongation of the action potential duration and the QT interval, and by inhibiting the late INa, which can shorten the action potential. nih.govnih.gov The net effect of ranolazine on the action potential duration is tissue-specific. nih.gov For example, in ventricular myocytes, ranolazine's inhibition of the late INa is a key mechanism for its therapeutic effects. mdpi.com There is a lack of specific studies detailing the direct impact of isolated this compound on the action potential characteristics of cardiac myocytes.

Inhibition of the late INa by ranolazine leads to a reduction in intracellular sodium overload, which in turn mitigates the subsequent calcium overload via the sodium-calcium exchanger. cvpharmacology.comnih.govecrjournal.com This reduction in intracellular calcium is believed to improve myocardial relaxation and reduce diastolic wall stiffness. nih.govopenaccessjournals.com Ranolazine has been shown to reduce the accumulation of diastolic calcium during ischemia and reperfusion. nih.gov While this compound is a major metabolite, its direct and independent effects on intracellular calcium homeostasis in cardiomyocytes have not been specifically detailed. Given its role as a partial fatty acid oxidation inhibitor, it may indirectly influence cellular energetics and ion homeostasis, but direct evidence from studies on the isolated metabolite is scarce. researchgate.net

Mechanistic Studies on Cellular Signaling Pathways

Detailed mechanistic studies specifically targeting the effects of this compound on cellular signaling pathways are limited. The majority of available research focuses on the parent compound, Ranolazine.

Currently, there is a lack of specific research data detailing the effects of this compound on energy metabolism and substrate utilization. The pharmacological activity of Ranolazine's metabolites, including this compound, has not been well characterized. fda.gov

For context, the parent compound, Ranolazine, is known to influence cellular energy metabolism. Studies on Ranolazine have shown that it can shift myocardial energy production from the oxidation of fatty acids towards glucose oxidation, a process that is more oxygen-efficient. nih.govpatsnap.comnih.gov This metabolic shift is considered a potential mechanism for its therapeutic effects in conditions of myocardial ischemia. nih.gov However, it is not known whether this compound possesses similar properties or has any significant impact on these metabolic pathways.

There is no specific information available from the conducted research regarding the influence of this compound on markers of oxidative stress or inflammation. The anti-inflammatory and antioxidant properties described in the literature are attributed to the parent compound, Ranolazine.

Research on Ranolazine has indicated that it may exert anti-inflammatory effects, as evidenced by the reduction of inflammatory markers such as C-reactive protein (CRP) in patients with stable coronary artery disease. news-medical.net Furthermore, studies have suggested that Ranolazine can reduce oxidative stress and enhance antioxidant defenses in various cell types, including cardiomyocytes and astrocytes. nih.govnih.govnih.gov These effects are linked to the parent molecule's mechanism of action. nih.govnih.gov The specific contribution, if any, of the this compound metabolite to these antioxidant and anti-inflammatory activities remains uncharacterized. fda.govdrugbank.com

Preclinical Pharmacokinetics and Disposition of O Desaryl Ranolazine

Absorption Characteristics in Animal Models

Comprehensive studies detailing the oral bioavailability and gastrointestinal absorption mechanisms of O-Desaryl Ranolazine (B828) in preclinical species have not been identified in the reviewed literature. For the parent drug, ranolazine, oral bioavailability in animal models is reported to be in the range of 30-50%. nih.gov

Oral Bioavailability Assessment in Preclinical Species

Specific data on the oral bioavailability of O-Desaryl Ranolazine in animal models are not available in the reviewed scientific literature.

Gastrointestinal Absorption Mechanisms

The mechanisms governing the gastrointestinal absorption of this compound have not been specifically elucidated in published preclinical studies.

Distribution Profile in Animal Tissues

Information regarding the tissue distribution of this compound is limited. Understanding the distribution is key to assessing potential accumulation in tissues and identifying target organs.

Tissue Distribution Studies Using Labeled Compounds

No specific tissue distribution studies using radiolabeled this compound in animal models were found in the public domain. For ranolazine, studies with a radiolabeled form of the parent drug have been conducted to understand its distribution. nih.gov

Plasma Protein Binding Characteristics

The extent to which this compound binds to plasma proteins in preclinical species is not well-documented. The parent compound, ranolazine, exhibits plasma protein binding of approximately 62% in humans. nih.gov Interspecies differences in plasma protein binding are common, and therefore, data for ranolazine cannot be directly extrapolated to its metabolite or to animal models without specific studies. rsc.org

Elimination Pathways in Preclinical Species

The specific elimination pathways of this compound in preclinical models are not detailed in the available literature. Ranolazine is known to be metabolized primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6 enzymes. nih.gov Following metabolism of the parent drug, the resulting metabolites are primarily excreted in the urine. nih.gov It is plausible that this compound undergoes further metabolism or is directly excreted, but specific preclinical data are lacking.

In a study involving diabetic and non-diabetic rats, while the pharmacokinetics of ranolazine were investigated, the concentration of another major metabolite, CVT-2738, was found to be below the limit of detection of the analytical method used. nih.gov This highlights the challenges in quantifying individual metabolites in preclinical studies, which may contribute to the limited availability of data for this compound.

Renal Clearance Mechanisms

A preclinical study in a porcine model of renal autotransplantation investigated the effects of the parent drug, ranolazine, on kidney function and preservation. The study found that ranolazine administration during the storage phase resulted in significantly improved glomerular, tubular, and loop of Henle function post-transplantation. While this study focuses on the pharmacological effects of ranolazine on the kidney, it underscores the importance of renal physiology in the context of this drug and its metabolites. However, it does not provide direct insight into the specific renal handling of this compound.

Biliary Excretion and Enterohepatic Recirculation

Preclinical studies specifically investigating the biliary excretion and potential for enterohepatic recirculation of this compound have not been identified in the reviewed literature. Research on the parent compound, ranolazine, in rats has indicated gender-specific differences in its disposition, with female rats showing significantly higher recoveries of the drug in both urine and bile compared to male rats. This suggests that biliary excretion is a relevant pathway for ranolazine and potentially its metabolites in this preclinical species. However, without direct measurement, the extent to which this compound undergoes biliary excretion remains unknown.

Pharmacokinetic Modeling and Simulation

There is a lack of published preclinical studies that have developed specific pharmacokinetic models, such as compartmental analysis or physiologically based pharmacokinetic (PBPK) models, for this compound. A preclinical investigation in diabetic and non-diabetic rats aimed to evaluate the pharmacokinetics of both ranolazine and this compound. However, the serum concentrations of this compound were found to be below the lower limit of detection (940 ng/mL), precluding any pharmacokinetic modeling for this metabolite in that particular study. nih.gov

The following table summarizes the pharmacokinetic parameters of the parent compound, ranolazine, in non-diabetic and diabetic rats from the aforementioned study, highlighting the challenges in quantifying its metabolite.

| Parameter | Non-Diabetic Rats (Mean ± SD) | Diabetic Rats (Mean ± SD) |

| Cmax (ng/mL) | 1911.25 ± 975.90 | 899.94 ± 387.85 |

| AUC0-12 (ng/mL/min) | 8036.50 ± 2377.93 | 3164.33 ± 501.87 |

| Tmax (hr) | 1 ± 0.55 | 1 ± 0.00 |

| Vd (L/kg) | 41.92 ± 15.34 | 93.43 ± 13.97 |

| CL (L/hr/kg) | 10.91 ± 3.42 | 26.69 ± 4.24 |

| Data for the parent compound, ranolazine. This compound concentrations were below the limit of detection. nih.gov |

Influence of Genetic Polymorphisms on Preclinical Pharmacokinetics

No preclinical studies were identified that specifically investigated the influence of genetic polymorphisms on the pharmacokinetics of this compound. Research in veterinary medicine highlights the importance of pharmacogenetics, particularly variations in cytochrome P450 enzymes and transporters like P-glycoprotein (encoded by the ABCB1 gene), in causing inter-individual differences in drug responses in animals. tci-thaijo.org Given that ranolazine is a substrate for these pathways, it is plausible that genetic variations could influence the formation and elimination of its metabolites in preclinical species. However, dedicated studies to explore this for this compound are currently absent from the scientific literature.

Preclinical Efficacy and Mechanistic Studies in Animal Models

Cardioprotective Effects in Experimental Models of Ischemia-Reperfusion Injury

While direct studies on O-Desaryl Ranolazine's cardioprotective effects in ischemia-reperfusion (I/R) injury models are not extensively available in the provided search results, the effects of its parent compound, Ranolazine (B828), offer a foundational understanding. Ranolazine has demonstrated significant cardioprotective properties in animal models of I/R injury. nih.gov In isolated rabbit hearts subjected to global ischemia and reperfusion, Ranolazine improved the recovery of left ventricular developed pressure in a concentration-dependent manner. nih.gov It also reduced the release of creatine (B1669601) kinase and potassium, and attenuated the increase in tissue calcium content, a key factor in reperfusion injury. nih.gov Furthermore, Ranolazine helped preserve tissue ATP levels and prevented ultrastructural damage to myofibrils and mitochondria typically seen after I/R injury. nih.gov

In adult rat cardiomyocytes, Ranolazine, when applied during simulated ischemia, significantly improved intracellular calcium handling, preventing calcium overload and preserving the amplitude of intracellular calcium transients. nih.govrevespcardiol.org This effect contributed to a successful recovery of excitation-contraction coupling during reperfusion. nih.govrevespcardiol.org The primary mechanism is believed to be the inhibition of the late inward sodium current (late INa), which becomes augmented during ischemia. smw.cheuropa.eu By inhibiting this current, Ranolazine reduces intracellular sodium accumulation, which in turn lessens the calcium overload via the sodium-calcium exchanger. smw.cheuropa.eu This reduction in calcium overload is thought to improve myocardial relaxation and decrease left ventricular diastolic stiffness. europa.eu

Interactive Table: Effects of Ranolazine in Ischemia-Reperfusion Models

| Model | Key Findings | Reference |

| Isolated Rabbit Heart | Improved left ventricular developed pressure, reduced creatine kinase and potassium release, prevented tissue calcium increase, preserved ATP levels, and reduced ultrastructural damage. | nih.gov |

| Adult Rat Cardiomyocytes | Improved intracellular calcium handling, prevented calcium overload, and preserved intracellular calcium transient amplitude when applied during ischemia. | nih.govrevespcardiol.org |

| General Ischemia Models | Inhibition of late INa reduces intracellular sodium and subsequent calcium overload, improving myocardial relaxation. | smw.cheuropa.eu |

Antiarrhythmic Properties in In Vivo Arrhythmia Models

The antiarrhythmic potential of Ranolazine, and by extension its metabolites, has been investigated in various preclinical models. The primary antiarrhythmic mechanism of Ranolazine is attributed to its inhibition of the late INa. An increased late INa can lead to electrical instability, action potential duration prolongation, and both early and delayed afterdepolarizations, which are triggers for arrhythmias. nih.gov By blocking this current, Ranolazine helps to mitigate these proarrhythmic conditions. nih.gov

In animal models of ischemia and reperfusion, Ranolazine has been shown to decrease the incidence of arrhythmias. nih.gov Specifically, in post-ventricular fibrillation animal models, Ranolazine demonstrated a beneficial impact by reducing the susceptibility to subsequent refibrillation. nih.gov Studies in heart failure models have also shown that Ranolazine can prevent the induction of ventricular fibrillation episodes. nih.gov

Furthermore, Ranolazine has been found to have a potent suppressant effect on both re-entrant and multifocal ventricular fibrillation at therapeutic concentrations in animal studies. nih.gov In an experimental model of atrial fibrillation using isolated rabbit hearts, Ranolazine, particularly in combination with NCX inhibitors, effectively suppressed the induction of atrial fibrillation by prolonging the atrial effective refractory period. mdpi.com

It's important to note that Ranolazine also inhibits the IKr current, which can lead to a prolongation of the QT interval. nih.gov However, despite this effect, it has been shown in animal hearts to suppress torsades de pointes induced by selective IKr blockers. mdpi.com This is attributed to the fact that Ranolazine does not typically induce early afterdepolarizations or increase transmural dispersion of repolarization. mdpi.com

Effects on Myocardial Function and Hemodynamics in Animal Disease Models

In animal models, Ranolazine has been shown to improve myocardial function, particularly diastolic performance, without causing a negative inotropic effect. smw.ch These effects are achieved without significantly altering heart rate or blood pressure at steady-state concentrations. nih.gov

In conscious dogs, intravenous administration of Ranolazine caused transient, dose-dependent increases in coronary blood flow, heart rate, and left ventricular +dP/dt (a measure of contractility), alongside transient decreases in mean coronary vascular resistance, left ventricular systolic pressure, and mean arterial pressure. nih.gov However, at steady-state concentrations, these hemodynamic parameters were not significantly affected compared to baseline. nih.gov

The improvement in diastolic function is linked to the reduction in intracellular calcium overload, which enhances myocardial relaxation and reduces left ventricular diastolic stiffness. smw.cheuropa.eu In preclinical studies, Ranolazine was found to improve diastolic performance both as a monotherapy and in combination with other cardiac medications. smw.ch

Comparative Pharmacodynamic Profiles with Ranolazine in Preclinical Models

Direct comparative pharmacodynamic studies between this compound and Ranolazine in preclinical models are not detailed in the provided search results. Ranolazine itself is a racemic mixture of S- and R-enantiomers, both of which inhibit the late INaL. nih.gov The metabolism of Ranolazine is extensive, primarily through the cytochrome P-450 3A (CYP3A) enzyme pathway in the liver and intestine. nih.govdrugbank.com

Given that this compound is a metabolite, its pharmacodynamic profile would likely differ from the parent compound. The activity of metabolites can range from being inactive to having similar, or even different, pharmacological effects compared to the parent drug. Without specific comparative studies, it is difficult to definitively outline the pharmacodynamic differences between this compound and Ranolazine in preclinical settings. The focus of the available research is predominantly on the parent compound, Ranolazine.

Structure Activity Relationship Sar Studies of O Desaryl Ranolazine

Identification of Key Structural Features for Biological Activity

The structure of Ranolazine (B828) is complex, comprising a (2,6-dimethylphenyl)-acetamide moiety linked to a piperazine (B1678402) ring, which in turn is connected to a 2-hydroxy-3-(2-methoxyphenoxy)propyl group. ahajournals.org O-Desaryl Ranolazine, as its name suggests, is formed by the metabolic removal of the entire 2-methoxyphenoxy group, resulting in a 4-(2,3-dihydroxypropyl) substituent on the piperazine ring. simsonpharma.comallmpus.com

The primary biological activity of Ranolazine is its anti-ischemic effect, which is attributed to the inhibition of the late inward sodium current (INa) in cardiac cells. amazonaws.com A comparative study of Ranolazine and its principal metabolites, including this compound (CVT-2512), was conducted to assess their anti-myocardial ischemia activities. The findings revealed that while other metabolites like CVT-2738 and CVT-2513 showed some protective effects against myocardial ischemia in mice, this compound was notably less active. researchgate.net

This significant drop in activity strongly indicates that the 2-methoxyphenoxypropyl group is a crucial structural feature for the anti-ischemic effects of Ranolazine. This lipophilic aromatic moiety is essential for the molecule's interaction with its biological targets. Its absence in this compound fundamentally compromises the compound's pharmacological efficacy, highlighting this "aryl" portion as a key pharmacophore.

Comparison of SAR Profile with Ranolazine and Other Analogs

The structure-activity relationship (SAR) profile of this compound is best understood in direct comparison with its parent compound and other synthetic analogs.

Comparison with Other Metabolites : Ranolazine is extensively metabolized, primarily by the CYP3A4 and CYP2D6 enzymes, into numerous compounds. ahajournals.orgdrugbank.com Research into the activity of these metabolites has found that while some, like CVT-2738, retain a degree of anti-ischemic activity, they are still less potent than the parent Ranolazine. researchgate.netcaymanchem.com this compound (CVT-2512), along with other major metabolites, showed no significant inhibitory activity in an in-vitro drug interaction study, further distinguishing it from the pharmacologically active parent drug. researchgate.net

Comparison with Synthetic Analogs : In contrast to the loss of activity seen with this compound, other synthetic modifications of the Ranolazine scaffold have led to enhanced properties. For example, the synthesis of diazabicyclic analogues of Ranolazine, which modify the core piperazine structure, resulted in compounds with significantly greater vasodilating effects than Ranolazine itself. nih.gov This demonstrates that while the piperazine core is a key scaffold, the nature of its substituents dictates the compound's potency and specific activity profile. The SAR studies collectively point to the 2-methoxyphenoxy group as being indispensable for the specific anti-ischemic activity of Ranolazine.

Computational Chemistry and Molecular Docking Studies to Predict Interactions

While specific molecular docking studies for this compound are not extensively published, predictions about its binding interactions can be inferred from computational studies performed on its parent compound, Ranolazine.

Molecular docking simulations have been used to investigate how Ranolazine interacts with its biological targets, such as voltage-gated ion channels. These studies are crucial for understanding the structural basis of its mechanism of action. For instance, docking studies on the hERG potassium channel, which Ranolazine is known to block, have suggested that Ranolazine binds within the channel's inner pore. The simulations indicated that the aromatic residues of the Ranolazine molecule are critical for this interaction, likely forming pi-stacking or hydrophobic interactions with aromatic amino acid side chains within the channel pore, such as Tyrosine (Y652) and Phenylalanine (F656).

Given this model, the predicted interaction for this compound would be significantly weaker. This compound lacks the terminal 2-methoxyphenoxy aromatic ring system present in Ranolazine. This structural absence removes a key interacting moiety. Computational models would therefore predict that this compound is unable to establish the same crucial aromatic interactions within the channel pore that are responsible for Ranolazine's high-affinity binding and subsequent channel inhibition. This predicted loss of key binding interactions provides a molecular-level explanation for the observed lack of significant biological activity of this compound compared to its parent compound.

Design and Synthesis of this compound Analogs for Enhanced Properties

The primary focus of drug development in this chemical class has been on the design and synthesis of analogs of the active parent compound, Ranolazine, rather than its inactive metabolites. This compound has been synthesized, primarily for its use as a reference standard in metabolic studies and for comparative biological evaluation. scbt.comresearchgate.net

The synthesis of Ranolazine itself typically involves reacting N-(2,6-dimethylphenyl)-1-piperazine acetamide (B32628) with 1-(2-methoxyphenoxy)-2,3-epoxypropane. google.comchemicalbook.com The synthesis of its metabolites, like this compound, is undertaken to confirm their structures and to enable testing of their pharmacological properties. researchgate.net

However, the scientific literature does not indicate that this compound is used as a lead compound for the design of new analogs. The significant drop in activity upon removal of the aryl group suggests that this would not be a fruitful strategy. Instead, research efforts are directed towards modifying the Ranolazine structure to improve its efficacy, selectivity, or pharmacokinetic profile. This includes creating analogs with different core structures, such as the diazabicyclo[2.2.1]heptane moiety, which have shown enhanced vasodilating activity. nih.gov Therefore, this compound serves more as a tool for understanding SAR than as a starting point for new drug design.

Implications for Drug Discovery and Development

Role of O-Desaryl Ranolazine (B828) as a Bioactive Metabolite of Ranolazine

Ranolazine undergoes extensive metabolism in the body, primarily through the actions of cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. europa.eutga.gov.auwikipedia.org This metabolic process results in a large number of metabolites, with over 40 identified in plasma and more than 100 in urine. europa.eunih.gov Among these, O-Desaryl Ranolazine, also known as CVT-2512, emerges from the O-dearylation of the methoxyphenoxy moiety of Ranolazine. researchgate.netnih.gov

Consideration of this compound as a Potential Lead Compound for New Chemical Entities

A "lead compound" in drug discovery is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for developing new, improved drugs. wikipedia.org The identification of a bioactive metabolite like this compound naturally positions it as a potential lead compound.

The existing structure of this compound has already been processed by the human body, offering a unique starting scaffold. Researchers can leverage this by systematically modifying its structure to enhance desired therapeutic effects, improve selectivity for its target, and optimize its pharmacokinetic properties. wikipedia.orgoncodesign-services.com This process of "lead optimization" could potentially lead to the development of new chemical entities with superior efficacy or a better safety profile than the original parent drug, Ranolazine. oncodesign-services.comtaylorandfrancis.com The exploration of metabolites as lead compounds is a strategic approach in drug discovery that can accelerate the development of novel therapies. mdpi.com

Contribution to the Overall Understanding of Ranolazine's Pharmacological and Metabolic Profile

By characterizing the activity of metabolites like this compound, researchers can:

Better predict drug-drug interactions: Ranolazine itself is a moderate inhibitor of the CYP2D6 enzyme and a weak inhibitor of CYP3A4. fda.gov Its O-demethylated metabolite also exhibits weak inhibitory effects on CYP3A4. fda.gov Understanding the enzymatic pathways involved in the formation and further metabolism of this compound is critical for predicting how co-administered drugs might affect Ranolazine's efficacy and safety, and vice-versa. bioivt.com

Explain inter-individual variability: The rate and pattern of Ranolazine metabolism can vary significantly among individuals, partly due to genetic differences in CYP enzyme activity (e.g., CYP2D6 poor metabolizers). pharmgkb.org This can lead to different concentrations of both the parent drug and its metabolites, including this compound, potentially explaining variations in patient responses and adverse event profiles.

Refine safety assessments: The accumulation of specific metabolites in certain patient populations, such as those with renal impairment, can have clinical implications. europa.eu A thorough understanding of each major metabolite's pharmacological activity is therefore essential for a complete safety assessment of Ranolazine.

Strategic Importance of Metabolite Research in Drug Development Pipelines

The investigation of drug metabolites is no longer a peripheral activity but a strategic imperative in the modern drug development pipeline. nih.govarome-science.com Early identification and characterization of metabolites offer several advantages:

Informed Decision-Making: Having data on metabolite activity and stability early in the development process allows for more informed decisions, potentially saving significant time and resources. hepatochem.com

Reduced Attrition Rates: Drug toxicity is a major reason for clinical trial failures. hepatochem.com Early toxicity testing of major metabolites can help identify potential safety liabilities sooner, reducing the risk of late-stage failures. bioivt.com

Intellectual Property Opportunities: A metabolite that proves to be more active or has a better safety profile than its parent compound can itself become a candidate for patent protection, extending the intellectual property life of a therapeutic franchise. hepatochem.com

Enhanced Understanding of Drug Action: Metabolomics, the large-scale study of small molecules like metabolites, provides a powerful tool to understand the systemic effects of a drug, identify biomarkers for efficacy and safety, and gain deeper insights into disease mechanisms. arome-science.comnih.gov

Future Research Directions and Emerging Avenues

Elucidation of Additional Novel Molecular Targets and Off-Targets

Initial studies on ranolazine (B828) have indicated effects on other ion channels, such as the inhibition of the rapid delayed rectifier potassium current (I-Kr), which contributes to QT interval prolongation. wikipedia.orgdrugbank.com It is crucial to determine if O-Desaryl Ranolazine shares these or possesses unique off-target activities. A comprehensive screening against a broad panel of molecular targets will be instrumental in building a complete picture of its mechanism of action and potential for unintended effects. nih.gov

Application of Advanced In Vitro and In Vivo Models for Mechanistic Insights

To gain a deeper understanding of this compound's effects at a cellular and systemic level, the use of sophisticated research models is imperative. Advanced in vitro models, such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), can provide a more physiologically relevant platform to study its effects on cardiac electrophysiology and contractility compared to traditional cell lines.

Furthermore, the development and use of specific animal models will be critical for elucidating its role in various pathological conditions. For instance, models of myocardial ischemia and reperfusion injury, as well as heart failure, can help to dissect the specific contributions of this compound to the cardioprotective effects observed with ranolazine treatment. nih.govsmw.ch These models allow for the detailed investigation of its impact on cardiac function, metabolism, and signaling pathways in a complex biological system.

Development of Next-Generation Analogs with Tailored Pharmacological Profiles

Based on a thorough understanding of the structure-activity relationship (SAR) of this compound, the rational design and synthesis of next-generation analogs present a promising avenue for therapeutic innovation. By systematically modifying its chemical structure, it may be possible to develop new compounds with enhanced potency, selectivity, and pharmacokinetic properties.

For example, research could focus on creating analogs that retain the beneficial effects on the late I-Na current while minimizing off-target effects, such as the inhibition of the I-Kr current, to reduce the risk of QT prolongation. wikipedia.orgmedcentral.com Synthetic chemistry efforts could explore modifications to the piperazine (B1678402) ring or other key functional groups to optimize its interaction with specific molecular targets. nih.gov A study that synthesized five principal metabolites of ranolazine, including an O-desaryl metabolite (referred to as CVT-2512 in the study), found that some metabolites had protective effects against myocardial ischemia in mice, although they were less potent than the parent drug, ranolazine. nih.gov

Integration of 'Omics' Technologies in Comprehensive Characterization

To achieve a holistic understanding of the biological effects of this compound, the integration of 'omics' technologies is essential. These high-throughput approaches can provide a comprehensive snapshot of the molecular changes induced by the compound.

Metabolomics: This can reveal alterations in metabolic pathways, building on the knowledge that ranolazine can shift myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation. patsnap.comnih.gov A study on ranolazine in patients with precapillary pulmonary hypertension observed changes in aromatic amino acid metabolism, redox homeostasis, and bile acid metabolism. nih.gov

Proteomics: This can identify changes in protein expression and post-translational modifications, offering insights into the signaling cascades and cellular processes affected by this compound.

Genomics and Transcriptomics: These can uncover changes in gene expression that may underlie the long-term effects of the compound. For instance, single-cell RNA sequencing has been used to show that ranolazine can diminish the abundance of therapy-resistant cell subpopulations in melanoma. researchgate.net

By combining these 'omics' datasets, researchers can construct a detailed molecular signature of this compound's action, leading to a more complete and systems-level understanding of its pharmacology.

Exploration of Potential for Drug Repositioning or Combination Therapies

Emerging evidence suggests that the therapeutic applications of ranolazine and its metabolites may extend beyond angina. researchgate.net Future research should actively explore the potential for repositioning this compound for new indications. For example, studies have investigated ranolazine's effects on arrhythmias, heart failure, and even metabolic disorders like diabetes. nih.govmdpi.com Given that this compound is a major metabolite, understanding its specific contribution to these pleiotropic effects is crucial.

Furthermore, investigating the potential of this compound in combination therapies is a promising strategy. Its unique mechanism of action may offer synergistic benefits when used alongside existing treatments for cardiovascular diseases or other conditions. nih.gov For instance, its metabolic effects could complement the hemodynamic actions of traditional antianginal drugs. nih.gov Reanalysis of clinical trial data has also suggested that ranolazine may potentiate the effects of ACE inhibitors and ARBs. nih.gov

Q & A

Q. How should researchers address discrepancies in metabolite stability data across different storage conditions?

- Methodology : Conduct stability studies under varying temperatures (-80°C to 25°C) and pH levels. Accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS/MS quantification can establish shelf-life and degradation pathways .

Comparative and Mechanistic Studies

Q. What comparative pharmacokinetic strategies differentiate this compound’s bioavailability from other metabolites like Desmethyl Ranolazine?

Q. What in silico tools can predict this compound’s interaction with cardiac ion channels or metabolic enzymes?

- Methodology : Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to late sodium channels (Nav1.5) or CYP isoforms. Validate predictions with electrophysiology and enzyme inhibition assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products